Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate

Asymmetric Synthesis GABA Uptake Inhibitors Diastereomer Separation

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate is a chiral, enantiomerically pure piperidine-3-carboxylate ester. It belongs to the class of 6-substituted nipecotic acid derivatives, which are known scaffolds for GABA uptake inhibitors and are key intermediates in the synthesis of kinase inhibitors such as ritlecitinib.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1932134-69-4
Cat. No. B2619439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3R,6S)-6-methylpiperidine-3-carboxylate
CAS1932134-69-4
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCCOC(=O)C1CCC(NC1)C
InChIInChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1
InChIKeyOYSHUSWRSXUWCO-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate (CAS 1932134-69-4): Chiral Building Block for GABA Uptake Inhibitor and Kinase Inhibitor Synthesis


Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate is a chiral, enantiomerically pure piperidine-3-carboxylate ester. It belongs to the class of 6-substituted nipecotic acid derivatives, which are known scaffolds for GABA uptake inhibitors and are key intermediates in the synthesis of kinase inhibitors such as ritlecitinib [1]. The compound features a defined (3R,6S) absolute configuration at the two chiral centers, which dictates its three-dimensional orientation and is critical for downstream stereospecific interactions with biological targets [2].

Why Generic Substitution of Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate Fails: Stereochemical Integrity Dictates Pharmacological Relevance


In-class compounds such as ethyl 6-methylpiperidine-3-carboxylate racemates or other diastereomers (e.g., (3S,6S) or (3S,6R) configurations) cannot be simply interchanged with the (3R,6S) isomer. For GABA transporter pharmacology, the (3R,6S) configuration is specifically required for the target molecules, as demonstrated in asymmetric syntheses where the (3R,6S)-diastereomer was isolated and characterized [1]. Similarly, the synthesis of the JAK3/TEC inhibitor ritlecitinib specifically requires the (3R,6S)-6-methylpiperidin-3-amine intermediate derived from this ester's chiral scaffold; any deviation in stereochemistry would result in an inactive diastereomer [2].

Product-Specific Quantitative Evidence for Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate Differentiation


Diastereomeric Ratio in Asymmetric Synthesis Favors (3S,6S) over (3R,6S), Necessitating Chiral Separation for Target Configuration

In the first asymmetric synthesis of 6-substituted nipecotic acid derivatives, the reduction of an enamido ester with magnesium in methanol yielded two diastereomers: the (3S,6S)-configured major product and the desired (3R,6S)-configured minor product. The diastereomeric ratio (d.s.) was determined to be 57/43 in favor of the (3S,6S) isomer [1]. The (3R,6S)-isomer was isolated via chromatographic separation and its absolute configuration confirmed by 1H NMR coupling patterns (e.g., 6-H: δ=2.30–2.45 ppm, J=12.1 Hz; 2-Hax: δ=2.71 ppm, J=12.8/3.5 Hz) [2].

Asymmetric Synthesis GABA Uptake Inhibitors Diastereomer Separation

GABA Transporter Affinity: Evaluated (3R,6S)-6-Substituted Nipecotic Acid Derivatives Show Negligible Potency, Defining a Key Structural Alert

The enantiomerically pure 6-(4,4-diphenylbutyl)nipecotic acid derivatives 37 (3R,6S) and 38 (3S,6S) were evaluated for their affinity at human GABA transporter subtypes GAT-1 and GAT-3. At 100 μM concentration, compound 37 (3R,6S) exhibited 89.7% residual GABA uptake at GAT-1 and 93.4% at GAT-3, compared to controls without test substance [1]. This negligible inhibition (<15% reduction) contrasts with the potent reference SK&F-89976-A (IC50 0.1 μM at GAT-1) [1].

GABA Uptake Inhibition GAT-1 GAT-3 Structure-Activity Relationship

Chiral Pool Strategy for Ritlecitinib Intermediate: Diastereomeric Salt Resolution Requires (3R,6S) Configuration for Process Viability

An improved process for the key ritlecitinib intermediate, (3R,6S)-6-methylpiperidin-3-amine, starts from a D-pyroglutamate-derived chiral pool or employs chiral salt resolution. The required absolute configuration is exclusively (3R,6S); the alternative (3S,6R) diastereomer is pharmaceutically inactive [1]. The reported optimized synthesis achieves >99% enantiomeric excess after resolution, underscoring the necessity of stereochemical purity [2].

Process Chemistry JAK3/TEC Inhibitor Ritlecitinib Chiral Resolution

Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester and Carboxylic Acid Analogs Impacts Downstream Amidation Reactivity

The ethyl ester moiety provides a differentiated reactivity profile compared to the methyl ester (CAS 1009376-81-1) and the free carboxylic acid (CAS 110287-79-1). The ethyl ester's steric bulk modulates the rate of enzymatic or basic hydrolysis, which is critical for subsequent amidation steps in the synthesis of N-substituted piperidine-3-carboxamides [1]. While direct kinetic data for this specific compound is limited, the class-level behavior of nipecotic acid esters indicates that the ethyl ester offers a balance between stability and reactivity, making it a preferred intermediate for multi-step syntheses involving nucleophilic acyl substitution [2].

Prodrug Design Ester Hydrolysis Amidation Reactivity

Best Application Scenarios for Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate Based on Quantitative Evidence


Chiral Pool Starting Material for Ritlecitinib and Next-Generation JAK3/TEC Inhibitors

The (3R,6S) configuration is mandatory for the synthesis of ritlecitinib's piperidine core. Procuring the pre-configured ethyl ester bypasses the diastereomer separation step and ensures >99% ee intermediate, directly applicable to GMP production of ritlecitinib and related kinase inhibitors [1].

Structure-Activity Relationship (SAR) Studies of 6-Substituted Nipecotic Acid Derivatives for Neuroscience Targets

The compound serves as a key chiral building block for synthesizing enantiomerically pure 6-substituted nipecotic acids. As demonstrated in the Tetrahedron study, the (3R,6S) isomer is essential for establishing SAR at GABA transporters, enabling medicinal chemists to differentiate between inactive and active configurations [2].

Asymmetric Synthesis Methodology Development: Model Substrate for Diastereoselective Reduction

The documented diastereomeric ratio (57:43) provides a benchmark for evaluating new chiral catalysts or reduction methods aimed at reversing or improving the selectivity towards the (3R,6S) isomer, making the compound a valuable tool for process chemistry innovation [2].

Custom Synthesis of Chiral Piperidine Libraries for High-Throughput Screening

The ethyl ester functionality allows for straightforward diversification into amides, acids, and alcohols without racemization. This makes the compound an ideal starting material for generating focused libraries of chiral piperidine-3-carboxamides for screening against kinase, GPCR, or ion channel targets [2][3].

Quote Request

Request a Quote for Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.